Protoaphin aglucone
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H28O11 |
|---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
(1R,3R,4S)-4,7,9-trihydroxy-1,3-dimethyl-6-[(1R,3R,4S)-4,7,9,10-tetrahydroxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl]-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C30H28O11/c1-8-17-23(26(35)10(3)40-8)20(13-5-12(31)6-14(32)19(13)28(17)37)21-15(33)7-16(34)22-24(21)30(39)25-18(29(22)38)9(2)41-11(4)27(25)36/h5-11,26-27,31-37H,1-4H3/t8-,9-,10-,11-,26-,27-/m1/s1 |
InChI Key |
KLZOEWZFKUESNU-UYFDZFGUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C2=C([C@H](O1)C)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5[C@@H]([C@H](O[C@@H](C5=C(C6=C4C=C(C=C6O)O)O)C)C)O)O)O)O |
Canonical SMILES |
CC1C(C2=C(C(O1)C)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(C(OC(C5=C(C6=C4C=C(C=C6O)O)O)C)C)O)O)O)O |
Origin of Product |
United States |
Occurrence and Ecological Distribution of Protoaphin Aglucone
Presence in Insect Systems: Aphididae as Primary Producers
The family Aphididae is the principal source of protoaphin and, by extension, its aglucone. These small, sap-sucking insects have evolved a complex enzymatic machinery to produce a variety of pigments, with protoaphins playing a central role.
Specific Aphid Species Exhibiting Protoaphin Aglucone Accumulation
Several aphid species are known to accumulate protoaphins, which can be enzymatically hydrolyzed to this compound. Notable examples include:
Aphis fabae (Bean Aphid): Extracts from the bean aphid, Aphis fabae, have been shown to contain enzymes that convert protoaphin-fb into its aglucone, which then transforms into xanthoaphin-fb. rsc.org This process is a characteristic biochemical reaction within this species. rsc.org
Eriosoma lanigerum (Woolly Apple Aphid): Dried extracts of the woolly apple aphid have been used to isolate and purify the enzyme responsible for converting the aglucone of protoaphin into xanthoaphin (B159403). publish.csiro.aupublish.csiro.au This indicates the presence and functional importance of this compound in the pigment transformation pathway of this species. publish.csiro.au
Uroleucon nigrotuberculatum (Red Goldenrod Aphid): This aphid species is known to produce a series of red pigments called uroleuconaphins. researchgate.net The study of these pigments has also involved the investigation of this compound, highlighting its role as a precursor in the formation of diverse aphin structures. researchgate.netresearchgate.net
Table 1: Aphid Species and the Role of this compound
| Species | Common Name | Role of this compound | References |
|---|---|---|---|
| Aphis fabae | Bean Aphid | Intermediate in the conversion of protoaphin-fb to xanthoaphin-fb. | rsc.org |
| Eriosoma lanigerum | Woolly Apple Aphid | Precursor in the enzymatic conversion to xanthoaphin. | publish.csiro.aupublish.csiro.au |
| Uroleucon nigrotuberculatum | Red Goldenrod Aphid | Precursor to aphin pigments, including uroleuconaphins. | researchgate.netresearchgate.net |
Distributional Patterns of this compound Within Aphid Tissues and Secretions
Protoaphin itself is found within the haemolymph of aphids. publish.csiro.au Upon injury or crushing of the insect, the protoaphin comes into contact with a glucosidase enzyme, also present in the aphid's tissues, which hydrolyzes it to form this compound. rsc.orgpublish.csiro.au This aglucone is a highly unstable intermediate. rsc.orgresearchgate.net In the presence of a second enzyme, a dehydratase (cyclizing), it is rapidly converted into the more stable, fluorescent pigment xanthoaphin. publish.csiro.augenome.jpqmul.ac.ukwikipedia.org Therefore, this compound is not typically stored within the aphid but is rather a transient compound formed during a rapid enzymatic cascade initiated by tissue damage. The entire conversion process, from protoaphin to xanthoaphin, involves at least two distinct enzymatic functions. rsc.orgresearchgate.net
Comparative Analysis of this compound Content Across Aphid Morphotypes
Research has shown that predation risk can lead to differential responses between winged (alate) and wingless (apterous) aphid morphotypes, including changes in fecundity and the production of winged offspring in subsequent generations. nih.govbiorxiv.org While the direct content of this compound across these morphotypes has not been the primary focus of these studies, the underlying physiological and biochemical differences could potentially influence the concentration and metabolism of secondary metabolites like aphin pigments. For instance, the energetic costs associated with wing development and dispersal might lead to trade-offs in the allocation of resources to pigment production. However, specific comparative data on this compound levels in different morphotypes remains an area for future investigation.
Detection in Plant Systems: Beyond Insect-Derived Sources
While aphids are the primary biological source of protoaphins, the aglucone has been unexpectedly identified in the metabolome of at least one plant species, suggesting a more complex ecological distribution than previously understood.
Identification of this compound in Allium sativum (Garlic) Varieties
A significant finding has been the detection of this compound in a novel variety of Allium sativum, specifically Hisar garlic 17 (HG17). researchgate.net A comprehensive phytochemical investigation using high-resolution liquid chromatography-mass spectrometry (HR-LCMS-QTOF) revealed the presence of this compound, along with other polyphenols, exclusively in the dry methanolic extract (DgM) of this garlic variety. researchgate.netnih.gov This discovery is noteworthy as it marks the identification of this compound in a plant system, separate from its well-established role in aphid biochemistry.
Table 2: Phytochemicals Identified in Dry Methanolic Extract of Hisar Garlic 17 (HG17)
| Compound | Chemical Class | Reference |
|---|---|---|
| Garcimangosone C | Polyphenol | researchgate.netnih.gov |
| Osmanthuside A | Polyphenol | researchgate.netnih.gov |
| This compound | Polyphenol | researchgate.netnih.gov |
Characterization of this compound as a Phenolic Glycoside in Plant Metabolomes (e.g., Triticum aestivum - wheat)
While this compound itself has been identified in garlic, the broader context of related compounds in other plants is informative. In wheat (Triticum aestivum), for example, the metabolome is rich in phenolic compounds, particularly flavonoid glycosides. nih.govresearchgate.netnih.gov These are often C-glycosides of apigenin (B1666066) and luteolin. nih.gov Although this compound has not been reported in wheat, the presence of a diverse array of phenolic glycosides in this major cereal crop highlights the capacity of plants to synthesize complex aromatic structures. nih.govsrce.hr The identification of this compound in garlic suggests that the biosynthetic pathways leading to such compounds may be more widespread in the plant kingdom than currently known, warranting further investigation into the metabolomes of other plant species.
Influence of Environmental Factors and Extraction Methodologies on this compound Presence in Plants
The concentration of secondary metabolites like this compound in plants is not static; it is dynamically influenced by a range of external conditions and the methods used for its isolation.
Influence of Environmental Factors
The synthesis and accumulation of phenolic compounds, a class that includes this compound, are significantly affected by both biotic and abiotic environmental factors. researchgate.nettandfonline.com
Biotic Factors: The presence of pathogens and pests is a primary driver of changes in a plant's chemical profile. In wheat, infestation by the root-lesion nematode Pratylenchus thornei is a significant biotic stressor that alters the metabolic landscape of the roots, where this compound has been detected. usq.edu.auresearchgate.net Studies indicate that the defense response in wheat to this nematode involves modulation of phenolic compounds, and that these chemical defenses are often constitutive, meaning they are part of the plant's inherent resistance strategy. mdpi.com
Abiotic Factors: While direct studies on this compound are limited, research on phenolic compounds in wheat provides insight into how its concentration is likely affected by abiotic conditions. Factors such as genotype, growing location (environment), and year (weather conditions) have highly significant effects on the levels of phenolic acids. cerealsgrains.org Harsh weather conditions have been observed to increase the concentration of phenolic compounds in wheat. researchgate.net Conversely, agronomic practices such as nitrogen fertilization can alter phenolic content; high soil nitrogen has been shown to increase soluble phenolic acids but decrease the bound forms. acs.org The interplay of these factors means that the phytochemical profile of a plant can vary significantly based on its growing environment. nih.gov
Table 1: Influence of Environmental Factors on Phenolic Compounds in Wheat
| Environmental Factor | Observed Effect on Phenolic Compounds | Reference |
|---|---|---|
| Biotic Stress (Nematode Infestation) | Alters the metabolic profile of roots, including the concentration of phenolic glycosides like this compound, as part of a defense response. | usq.edu.auresearchgate.netmdpi.com |
| Weather/Crop Year | Causes significant year-to-year variability in the content of soluble phenolic acids. Harsh conditions can lead to increased concentrations. | researchgate.netcerealsgrains.org |
| Soil Nitrogen Content | High nitrogen fertilization can increase soluble phenolic acids while decreasing bound phenolic acids. | acs.org |
| Genotype | The genetic makeup of the wheat variety is a primary determinant of its baseline phenolic acid content, particularly the bound forms. | cerealsgrains.org |
| Growth Period | The concentration of phenolic metabolites in wheat seedlings shows remarkable differences according to the stage of growth. | nih.gov |
Influence of Extraction Methodologies
The method used to extract this compound and related phenolic glycosides from plant matrices is critical for its detection and quantification. The efficiency of extraction depends on the technique, solvent choice, and other parameters.
Extraction Techniques:
Maceration: A simple and common technique involving the soaking of powdered plant material in a chosen solvent for an extended period, often at room temperature. upm.edu.my
Soxhlet Extraction: A traditional method that uses a specialized apparatus to continuously wash the plant material with a heated solvent, allowing for a more exhaustive extraction.
Ultrasound-Assisted Extraction (UAE): A modern technique that employs high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles near cell walls disrupts them, enhancing solvent penetration and accelerating extraction. For wheat bran, UAE using 64% ethanol (B145695) at 60°C for 25 minutes has proven effective for isolating phenolic compounds. nih.gov
Microwave-Assisted Extraction (MAE): This method uses microwave energy to rapidly heat the solvent and plant matrix, causing cell rupture and promoting the release of target compounds into the solvent. nih.gov
Solvent Selection: The choice of solvent is paramount. Solvents with varying polarities, such as methanol (B129727), ethanol, acetone (B3395972), and water, are used, often in combination. nih.gov For phenolic compounds in wheat bran, aqueous solutions of ethanol (80%) and acetone (50%) have been shown to be highly effective. tandfonline.com The optimal ethanol concentration for extracting phenolics from some plant materials has been identified as around 50-60%, as higher concentrations can sometimes reduce yield. upm.edu.my
Post-Extraction Treatment: Since compounds like this compound exist as glycosides, and other phenolics can be in esterified or conjugated forms, hydrolysis is a common subsequent step. nih.gov Alkaline hydrolysis (e.g., with sodium hydroxide) is used to break ester bonds and release conjugated phenolics, while acid hydrolysis (e.g., with hydrochloric acid) is used to cleave the sugar moiety from glycosides to yield the aglycone. nih.govfrontiersin.org
Table 2: Methodologies for Extracting Phenolic Compounds from Plant Materials
| Method | Solvent(s) | Key Parameters | Application Example | Reference |
|---|---|---|---|---|
| Maceration | Ethanol, Methanol, Water | Time, Temperature, Solvent Concentration | Extraction of phenolics from citrus peels using 52.9% ethanol for 126.5 min at 48.3°C. | upm.edu.my |
| Ultrasound-Assisted Extraction (UAE) | Aqueous Ethanol | Time, Temperature, Power, Solvent Concentration | Extraction of phenolics from wheat bran using 64% ethanol at 60°C for 25 min. | nih.gov |
| Microwave-Assisted Extraction (MAE) | Aqueous Ethanol | Time, Temperature, Power, Solvent-to-Material Ratio | Extraction of flavonoids from Radix astragali using 90% ethanol for 25 min at 110°C. | nih.gov |
| Solvent Extraction with Hydrolysis | Methanol/Acetone/Water, Diethyl ether/Ethyl acetate | pH adjustment, Hydrolysis (acid or alkaline) | Sequential extraction of free, soluble-conjugated, and insoluble-bound phenolic acids from wheat grain. | frontiersin.org |
Enzymology and Biosynthetic Pathways of Protoaphin Aglucone
Enzymatic Hydrolysis of Protoaphins to Protoaphin Aglucone
The initial step in the transformation of aphin pigments is the enzymatic hydrolysis of protoaphins, which are glucosides, to yield this compound and a glucose molecule. This process is not mediated by common glucosidases but by specialized enzyme systems found within the aphids themselves.
Characterization of Protoaphin-Hydrolyzing Enzyme Systems in Aphids
Enzyme systems capable of hydrolyzing protoaphins have been identified in various aphid species, including the bean aphid (Aphis fabae) and the woolly aphid (Eriosoma lanigerum). rsc.orgpublish.csiro.au These systems are distinct from commonly available α- or β-glucosidases, which are incapable of cleaving the glucosidic bond in protoaphins. rsc.orgresearchgate.net The enzymes are present in the insect's haemolymph and are responsible for the rapid conversion of protoaphin to its aglucone upon injury or death of the aphid. iupac.org
Interestingly, the stability and activity of these enzyme systems can differ between aphid species. For instance, extracts from Tuberolachnus salignus lose their activity when treated with organic solvents like n-butanol, a procedure that does not significantly affect the cyclizing enzyme activity. publish.csiro.aursc.org In contrast, extracts from Dactynotus jaceae can hydrolyze protoaphin-fb to its aglucone but not further to xanthoaphin-fb. researchgate.netresearchgate.net
| Aphid Species | Enzyme Activity on Protoaphins | Reference |
| Aphis fabae | Hydrolyzes protoaphin-fb to xanthoaphin-fb via the aglucone. rsc.org | rsc.org |
| Eriosoma lanigerum | Contains a two-enzyme system for the conversion of protoaphin to xanthoaphin (B159403). publish.csiro.au | publish.csiro.au |
| Tuberolachnus salignus | Glucosidase activity is sensitive to organic solvents. rsc.org | rsc.org |
| Dactynotus jaceae | Converts protoaphin-fb to its aglucone. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Investigation of Glucosidic Linkage Configuration and Hydrolytic Specificity
Through permethylation followed by acid hydrolysis, protoaphins have been established as D-glucopyranosides. rsc.orgresearchgate.net Despite this, they are resistant to hydrolysis by both α- and β-glucosidases. rsc.orgresearchgate.net The specific enzymes from aphids that do hydrolyze protoaphins exhibit α-glucosidase activity towards simple aryl glucosides, with no significant β-glucosidase activity. rsc.orgresearchgate.net This suggests a high degree of specificity of the aphid enzymes for their natural substrates. The bond that is broken during this process is a type of covalent bond known as a glycosidic linkage, which joins the carbohydrate (sugar) molecule to another group. khanacademy.orglibretexts.orgwikipedia.org The hydrolysis of these linkages is a fundamental process in the breakdown of carbohydrates. khanacademy.org
Influence of Peri-Hydroxyl Groups on Enzyme Specificity and Hydrolysis
A significant factor influencing the enzymatic hydrolysis of protoaphins is the presence of peri-hydroxyl groups on the aglucone moiety. rsc.orgresearchgate.net These hydroxyl groups are believed to affect the specificity of the hydrolytic enzymes, contributing to the resistance of protoaphins to common glucosidases. rsc.orgresearchgate.net This structural feature makes the determination of the glucosidic linkage configuration by enzymatic methods alone challenging, as the influence of these peri-hydroxyl groups on enzyme-substrate interactions is a critical but not fully understood factor. rsc.orgresearchgate.net
This compound as an Intermediate in Aphin Pigment Biogenesis
Following its formation, this compound serves as a direct precursor in the biosynthesis of the yellow, fluorescent pigment, xanthoaphin. This conversion is not a spontaneous chemical reaction but is catalyzed by a specific enzyme.
Mechanism of Conversion to Xanthoaphin via Protoaphin-Aglucone Dehydratase (Cyclizing) (EC 4.2.1.73)
The conversion of this compound to xanthoaphin is facilitated by the enzyme protoaphin-aglucone dehydratase (cyclizing), which has been assigned the Enzyme Commission (EC) number 4.2.1.73. wikipedia.orgexpasy.orgqmul.ac.uk This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds. wikipedia.org The systematic name for this enzyme is protoaphin-aglucone hydro-lyase (cyclizing; xanthoaphin-forming). wikipedia.orgqmul.ac.uk
This enzyme has been purified and characterized from the woolly aphid, Eriosoma lanigerum. publish.csiro.au The purified enzyme has a molecular weight of approximately 120,000 ± 2,000 and exhibits a high content of β-structure. publish.csiro.au Its activity is inhibited by naphthoresorcinol, and amino acid analysis suggests it is a glycoprotein (B1211001). publish.csiro.au
The catalytic action of protoaphin-aglucone dehydratase involves the removal of a water molecule from this compound, leading to a cyclization event that forms the characteristic structure of xanthoaphin. ontosight.aimonarchinitiative.org This reaction is a crucial step in the biosynthetic pathway of aphin pigments. ontosight.ai The formation of xanthoaphin is an irreversible process that is followed by non-enzymatic conversion to other pigments like erythroaphin. expasy.orgqmul.ac.ukgenome.jp
| Enzyme | EC Number | Reaction | Source Organism | Inhibitors | Reference |
| Protoaphin-aglucone dehydratase (cyclizing) | 4.2.1.73 | This compound ⇌ xanthoaphin + H₂O | Eriosoma lanigerum | Naphthoresorcinol | publish.csiro.auwikipedia.orgqmul.ac.uk |
Purification and Biochemical Properties of Protoaphin-Aglucone Dehydratase (Cyclizing)
Protoaphin-aglucone dehydratase (cyclizing), also known as protoaphin dehydratase, is the enzyme responsible for catalyzing the conversion of this compound into xanthoaphin. publish.csiro.auqmul.ac.uk This enzyme belongs to the family of hydro-lyases, which cleave carbon-oxygen bonds. wikipedia.org Its systematic name is protoaphin-aglucone hydro-lyase (cyclizing; xanthoaphin-forming). qmul.ac.ukwikipedia.org
Purification: A substantially homogeneous protein with this cyclizing activity has been purified from dried extracts of the woolly aphid, Eriosoma lanigerum. publish.csiro.au The purification process involved treatment with n-butanol, followed by chromatography on DEAE-Sephadex A50 and gel filtration on Sephadex G150. publish.csiro.au Any remaining low-molecular-weight contaminants were removed by a final chromatography step on Sephadex G-100. publish.csiro.au
Biochemical Properties: The purified enzyme exhibits several key biochemical properties:
Molecular Weight: The molecular weight of protoaphin-aglucone dehydratase has been determined to be approximately 120,000 ± 2,000 Daltons. publish.csiro.auepdf.pub
Protein Structure: Analysis of the enzyme indicates it has a high content of β-structure. publish.csiro.au It is also suggested to be a glycoprotein based on amino acid analysis. publish.csiro.auepdf.pub
Inhibition Kinetics: The enzyme is inhibited by naphthoresorcinol. publish.csiro.auepdf.pub
Table 1: Biochemical Properties of Protoaphin-Aglucone Dehydratase (Cyclizing)
| Property | Description |
| EC Number | 4.2.1.73 qmul.ac.ukwikipedia.org |
| Systematic Name | protoaphin-aglucone hydro-lyase (cyclizing; xanthoaphin-forming) qmul.ac.ukwikipedia.org |
| Source | Woolly aphid (Eriosoma lanigerum) publish.csiro.au |
| Molecular Weight | 120,000 ± 2,000 Da publish.csiro.auepdf.pub |
| Structure | High content of β-structure; likely a glycoprotein publish.csiro.auepdf.pub |
| Inhibitors | Naphthoresorcinol publish.csiro.auepdf.pub |
| Reaction | This compound → Xanthoaphin + H₂O qmul.ac.uk |
Role of Borate (B1201080) Complexation in Enzymatic Processes
The role of borate in the direct enzymatic conversion of this compound is not explicitly detailed in the available research. However, borate is known to form complexes with sugars and other polyols, which can influence the stability and reactivity of these molecules. researchgate.netrsc.org In the context of polysaccharide biosynthesis, borate is essential for the cross-linking of rhamnogalacturonan II (RG-II) in plant cell walls by forming ester bonds with apiosyl residues. frontiersin.org This demonstrates a clear precedent for borate's involvement in the structural modification of complex biomolecules. It is plausible that borate could play a role in stabilizing the protoaphin glucoside or its aglucone, potentially influencing the efficiency of subsequent enzymatic reactions, though direct evidence for this in aphin biosynthesis is currently lacking.
Subsequent Non-Enzymatic and Enzymatic Transformations to Erythroaphin and Other Aphin Derivatives
Following the enzymatic conversion of this compound to xanthoaphin, further transformations occur to produce other aphin derivatives, notably erythroaphin. The conversion of xanthoaphin to the more stable, highly aromatic erythroaphin proceeds non-enzymatically through successive dehydration steps, particularly at acidic or alkaline pH. publish.csiro.auqmul.ac.uk
Genetic Underpinnings of Aphin Pigment Biosynthesis Involving this compound
The biosynthesis of complex natural products like aphin pigments is fundamentally controlled at the genetic level. Identifying the genes that encode the necessary enzymes and understanding their regulation are key to elucidating the complete biosynthetic pathway.
Identification of Genes Encoding Enzymes in the Protoaphin-Xanthoaphin Pathway
While specific genes encoding the enzymes directly involved in the protoaphin-xanthoaphin pathway in aphids have not been definitively identified in the provided search results, the general principles of identifying genes for metabolic pathways are well-established. In other organisms, genes encoding enzymes for pigment biosynthesis, such as carotenoids and flavonoids, have been identified through various molecular techniques. mdpi.comnih.gov For instance, in maize, the PSY1 gene, which encodes the first enzyme in the carotenoid biosynthetic pathway, was identified as a key determinant of carotenoid content. mdpi.com Similarly, in Arabidopsis thaliana, a combination of genetic and biochemical analyses of mutants led to the identification of the full complement of carotenoid hydroxylase genes. nih.gov A similar approach, involving the generation and analysis of aphid mutants with altered pigmentation, could lead to the identification of the genes responsible for this compound synthesis and its subsequent transformation.
Transcriptomic and Proteomic Analyses of Biosynthetic Regulation
Transcriptomic and proteomic analyses are powerful tools for understanding the regulation of biosynthetic pathways. By comparing the gene expression (transcriptome) and protein profiles (proteome) of aphids with different pigment profiles, researchers can identify candidate genes and proteins involved in aphin biosynthesis.
Studies on other organisms have successfully used these "omics" approaches to unravel the complexities of pigment production. For example, combined transcriptomic and metabolomic analyses in Alpinia hainanensis and brown cotton have identified key genes and regulatory pathways for flavonoid and anthocyanin biosynthesis. mdpi.commdpi.com These studies revealed that the expression levels of genes encoding enzymes like chalcone (B49325) synthase (CHS), dihydroflavonol 4-reductase (DFR), and phenylalanine ammonia-lyase (PAL) were significantly correlated with pigment accumulation. mdpi.comnih.gov Furthermore, transcription factors, particularly from the MYB family, have been shown to play a crucial role in regulating the expression of these biosynthetic genes. mdpi.commdpi.com
Applying similar transcriptomic and proteomic strategies to aphids could provide significant insights into the regulation of the protoaphin-xanthoaphin pathway. By comparing different aphid species or color morphs, it would be possible to identify differentially expressed genes and proteins that correlate with the production of this compound and its derivatives. This would not only help in identifying the structural genes for the biosynthetic enzymes but also the regulatory factors that control their expression.
Advanced Methodologies for Structural Elucidation of Protoaphin Aglucone
Chromatographic and Spectrometric Approaches for Isolation and Identification
The initial steps in unraveling the structure of protoaphin aglucone involve its isolation from natural sources and preliminary identification, for which chromatographic and spectrometric techniques are indispensable.
High-Resolution Liquid Chromatography-Mass Spectrometry with a Quadrupole Time-of-Flight (HR-LCMS-QTOF) analyzer is a cornerstone technique for the comprehensive phytochemical profiling of complex mixtures, such as plant or insect extracts, which may contain this compound. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This method combines the superior separation capabilities of liquid chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer. iitb.ac.innih.gov
The process begins with the separation of the components of a crude extract by liquid chromatography. As each compound elutes from the chromatography column, it is ionized and introduced into the mass spectrometer. The QTOF analyzer then measures the mass-to-charge ratio (m/z) of the ions with exceptional precision, often to within a few parts per million. This high accuracy allows for the determination of the elemental composition of the detected molecules, a critical first step in identifying known compounds and flagging potentially novel ones. iitb.ac.in
In the context of this compound, HR-LCMS-QTOF has been successfully employed to identify its presence in various biological samples. For instance, studies on certain varieties of Allium sativum (garlic) have revealed the presence of this compound through this powerful analytical approach. nih.govresearchgate.net The technique's ability to provide a detailed "fingerprint" of the metabolome of an organism makes it an invaluable tool for screening natural sources for the presence of this and other related compounds. nih.gov
Following the initial detection and accurate mass measurement by HR-LCMS, tandem mass spectrometry (MS/MS) is employed to gain deeper structural insights into this compound. nih.govnih.gov In an MS/MS experiment, ions of a specific m/z value, corresponding to the this compound, are selected and subjected to collision-induced dissociation (CID). ucdavis.edunih.gov This process breaks the parent ion into a series of smaller fragment ions.
The resulting fragmentation pattern is not random; it is highly dependent on the chemical structure of the original molecule. uni-saarland.deuab.eduplos.org By analyzing the masses of these fragment ions, chemists can deduce the connectivity of atoms and the presence of specific functional groups within the molecule. This "fragment fingerprint" provides a wealth of structural information that is crucial for confirming the identity of a known compound or for piecing together the structure of a novel one. nih.govnih.gov The combination of high-resolution mass measurement and detailed fragmentation analysis makes LC-MS/MS a powerful and indispensable tool for the structural characterization of complex natural products like this compound. datadryad.org
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS-QTOF) for Phytochemical Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
While mass spectrometry provides valuable information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous determination of a molecule's complete chemical structure. aocs.orgyoutube.com
The structural elucidation of aphin aglucones, including this compound, relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. murdoch.edu.auemerypharma.comipb.ptulethbridge.ca
1D NMR: The most fundamental NMR experiments are ¹H (proton) and ¹³C (carbon-13) NMR.
¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton indicates its electronic environment, the integration of the signal reveals the number of protons of that type, and the splitting pattern (multiplicity) provides information about neighboring protons. youtube.com
¹³C NMR provides a count of the number of unique carbon atoms in a molecule and information about their chemical environment. aocs.org
2D NMR: While 1D NMR provides a foundational understanding, complex molecules like this compound often exhibit overlapping signals that are difficult to interpret. 2D NMR techniques overcome this by spreading the information across two frequency dimensions, revealing correlations between different nuclei. ox.ac.uklibretexts.org Key 2D NMR experiments include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems within the molecule. ox.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. ox.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close to each other in space, providing vital information about the molecule's three-dimensional structure and stereochemistry. ipb.pt
Through the careful analysis and integration of data from these various NMR experiments, researchers can definitively assign the complete covalent structure of aphin aglucones. nih.gov
X-ray Crystallography for Absolute Stereochemistry Determination
While NMR spectroscopy can define the relative stereochemistry of a molecule, X-ray crystallography is the most powerful method for determining the absolute three-dimensional arrangement of atoms in space, known as absolute stereochemistry. anton-paar.comnih.govsoton.ac.ukresearchgate.net
The technique requires the molecule of interest to be in a crystalline form. A single crystal is bombarded with X-rays, and the resulting diffraction pattern is collected. anton-paar.comnih.gov The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. By analyzing this diffraction data, a detailed three-dimensional electron density map of the molecule can be generated, from which the precise position of each atom can be determined. nih.gov
The successful application of X-ray crystallography provides an unambiguous determination of the molecule's absolute configuration (e.g., R/S assignments at chiral centers). rsc.orglibretexts.org Although obtaining suitable crystals of complex natural products can be challenging, a successful X-ray crystallographic analysis provides the ultimate confirmation of a molecule's three-dimensional structure. glycoforum.gr.jpnih.gov In the study of related dimeric pyranonaphthoquinones, X-ray analysis has been crucial in determining the absolute stereochemistry of the chiral axis. researchgate.net
Integration of Spectroscopic Data with Computational Chemistry for Structure Prediction and Validation
In modern structural elucidation, experimental data is often complemented by computational chemistry methods to predict and validate molecular structures. europa.euspirochem.com Computational chemistry uses theoretical principles and computer algorithms to model and calculate the properties of molecules. europa.eu
For a molecule like this compound, computational methods can be used to:
Predict NMR chemical shifts: By calculating the theoretical NMR spectrum for a proposed structure, researchers can compare it to the experimental data. A close match provides strong evidence for the correctness of the proposed structure.
Analyze conformational preferences: Molecules can often exist in multiple three-dimensional shapes, or conformations. Computational chemistry can be used to determine the most stable conformations of a molecule, which can then be correlated with experimental data, such as NOESY correlations from NMR.
Validate proposed structures: When multiple structures are consistent with the available spectroscopic data, computational methods can be used to calculate the relative energies of the different possibilities. The structure with the lowest calculated energy is often the correct one.
The synergy between experimental spectroscopic data and computational modeling provides a powerful and robust approach to structure elucidation, offering a higher level of confidence in the final assigned structure. arxiv.orgchemrxiv.org
Biological and Ecological Significance of Protoaphin Aglucone
Role as a Pigment Precursor in Aphid Coloration and Visual Signaling
In aphids, protoaphin aglucone is a key component in the biosynthesis of aphin pigments, which are responsible for the characteristic red and green color polymorphisms observed in many aphid species. eje.cznih.gov These pigments are not merely for appearance; they are integral to the aphid's survival strategies, influencing interactions with both predators and host plants. nih.gov The transformation of this compound begins with its precursor, protoaphin, a water-soluble pigment found in the aphid's hemolymph. eje.cz Upon the insect's death or through specific enzymatic processes, protoaphin is hydrolyzed to its aglucone form. researchgate.net This unstable intermediate is then enzymatically converted into a series of more stable, colored pigments, such as the yellow xanthoaphins, orange chrysoaphins, and red erythroaphins. eje.cz
Phenotypic plasticity extends to body color, which can be influenced by factors like temperature, predation pressure, and even the presence of endosymbiotic bacteria. nih.govschweizerbart.de The metabolic state of the aphid, dictated by its diet and environmental stressors, directly affects the resources available for pigment production. researchgate.netelifesciences.org For example, studies on the pea aphid have shown that different color morphs (red and green) exhibit variations in their ability to produce winged offspring, and these differences are tied to their growth rates and energy metabolism. mdpi.com While the direct metabolic regulation of this compound in response to specific environmental triggers for phenotypic shifts is an area of ongoing research, the connection between the aphid's metabolic state, its developmental path (e.g., winged vs. wingless), and its coloration is clear. The production of pigments derived from this compound is an energy-dependent process, suggesting a metabolic trade-off between coloration and other life-history traits like reproduction or dispersal.
The expression of pigments derived from this compound has significant ecological consequences, particularly in the context of visual signaling and predator-prey dynamics. nih.gov Aphid body color can influence their susceptibility to natural enemies, such as predators and parasitoids, which often use visual cues to locate their prey. nih.gov The maintenance of color polymorphisms within a species is thought to be a strategy to evade predation in varying environments. nih.gov
Furthermore, aphid coloration can play a role in host-plant interactions. Aphids are highly sensitive to colors, using visual cues to find suitable host plants. orgprints.org While much of this is guided by detecting wavelengths reflected by plant foliage (e.g., yellow-green), the aphid's own coloration could serve as camouflage against certain plant backgrounds, reducing the risk of predation. The interaction is complex, as host plants are not passive; they possess their own defense mechanisms against herbivores. plant-herbivore-interactions.net The chemical profile of the host plant can, in turn, influence the aphid's metabolism and potentially its pigmentation. nih.gov Therefore, the coloration derived from this compound is a key trait at the intersection of the aphid's relationship with the third trophic level (predators) and its primary food source (host plants). frontiersin.org
Metabolic Linkages Between this compound and Aphid Phenotypic Plasticity
Contribution to Plant Chemical Defense Mechanisms
While renowned for its role in insects, this compound has also been identified as a phytochemical in certain plants, where it contributes to chemical defense. researchgate.netmincyt.gob.ar As a phenolic compound, it belongs to a large class of secondary metabolites known for their roles in protecting plants against a wide array of biotic and abiotic stresses. nih.govmdpi.com
This compound has been identified as one of the unique polyphenols present in a novel variety of garlic, Allium sativum HG17. researchgate.netmincyt.gob.arresearchgate.net Its presence is associated with the high antioxidant potential of the garlic extract. researchgate.netresearchgate.net Plants in the Allium genus, including garlic and onions, are known to produce a suite of sulfur-containing compounds and phenolics as a defense against pests and diseases. researchgate.netfrontiersin.org These compounds can deter herbivores and inhibit the growth of pathogenic microbes. frontiersin.orgresearchgate.net
Plants respond to attacks from pests and pathogens by dynamically reconfiguring their metabolome. frontiersin.orgcsic.es This involves the synthesis and accumulation of defensive compounds, often specific to the type of threat. frontiersin.org A study on wheat (Triticum aestivum) resistance to the root-lesion nematode Pratylenchus thornei identified this compound as one of the metabolites involved in the plant's response. usq.edu.au P. thornei is a significant pest of wheat, causing substantial yield losses by damaging the root system. usq.edu.aucgiar.org
In a metabolomic analysis comparing resistant and susceptible wheat genotypes, this compound was detected as part of the plant's chemical profile. usq.edu.au The study found significant differences in the metabolomes of resistant and susceptible plants following nematode infestation, with phenolic compounds playing a crucial role in the defense response. usq.edu.au The modulation of these metabolites is a key strategy for plants to combat biotic stressors. frontiersin.orgnih.gov The table below summarizes some of the compounds identified in the wheat root study, highlighting the complex metabolic changes, including the presence of this compound, that occur during plant-nematode interactions. usq.edu.au
| Compound Name | Chemical Class | Putative Function | Fold Change Direction |
| This compound | Phenolic glycosides | Pigmentation | Negative |
| Citbismine F | Quinolines and derivative | Cell membrane component | Positive |
| Coumeroic acid | Benzenoids | Unknown | Negative |
| Cycloartobiloxanthone | Benzenoids | Antimicrobial | Positive |
| Clorobiocin | Benzenoids | Product of streptomyces | Negative |
| Gardenoside | Terpenoids | Antimicrobial | Negative |
This table presents a selection of metabolites identified in wheat roots in response to nematode infestation, adapted from research data. usq.edu.au
This compound is chemically classified as a phenol (B47542) and a member of the biphenyls. nih.gov This classification places it within one of the most widespread and important groups of plant secondary metabolites involved in defense: the phenolics. nih.gov Plant phenolics are integral to the immune system, acting as a defense mechanism against herbivores, pathogens, and even competing plants. nih.gov
Their functions in plant immunity are diverse. They can act as:
Toxins or deterrents: Directly harming or repelling invading organisms.
Signal molecules: Activating defense gene expression and other downstream immune responses. jpmb-gabit.ir
Structural components: Reinforcing plant cell walls through lignification, creating a physical barrier that impedes pathogen and pest invasion. nih.gov
The identification of this compound in plants like garlic and its differential presence in wheat under nematode attack firmly places it within the framework of phenolic compounds active in plant immunity. researchgate.netusq.edu.au Its contribution is part of a complex, integrated defense system where multiple metabolic pathways are mobilized to protect the plant from biotic threats. mdpi.comjpmb-gabit.ir
Metabolic Fate and Biotransformation of Protoaphin Aglucone in Biological Systems
Investigation of Oxidative Stability and Non-Enzymatic Degradation Pathways
Protoaphin aglucone is known to be a highly unstable compound, particularly susceptible to atmospheric oxidation. rsc.orgresearchgate.net Its instability is a key factor in the rapid post-mortem color changes observed in aphids, as it quickly transforms into more stable pigments. iupac.org The stability of its precursor, protoaphin, is significantly greater due to the presence of a glucose residue, which protects the reactive parts of the molecule. iupac.org Once the glucose is enzymatically removed to form the aglucone, the molecule becomes prone to degradation. rsc.orgresearchgate.net
The primary non-enzymatic degradation pathway for the subsequent products of this compound involves a series of transformations. Following the enzymatic conversion of the aglucone to xanthoaphin (B159403), the latter is itself unstable. iupac.org Xanthoaphin can slowly and non-enzymatically, particularly in the presence of acids or alkalis, convert to chrysoaphin. iupac.org Chrysoaphin is also an intermediate and further degrades into the more stable, red, and strongly fluorescent pigment, erythroaphin, which is considered the end-product of this degradation cascade. iupac.orgenzyme-database.org
While the initial conversion of this compound to xanthoaphin is enzyme-catalyzed, the subsequent steps to erythroaphin appear to be non-enzymatic chemical rearrangements. iupac.orgenzyme-database.org The this compound itself, while highly susceptible to oxidation, is relatively stable against further rearrangement unless it is in the presence of the specific cyclizing insect enzymes or subjected to prolonged acid treatment. rsc.orgresearchgate.net This indicates that its primary degradation pathway under physiological conditions is enzymatic, but its inherent chemical reactivity makes it susceptible to oxidation.
Enzymatic Interactions and Cellular Processing of this compound Metabolites
The cellular processing of this compound is a multi-enzyme process primarily characterized in aphids. rsc.org Two distinct enzymatic activities are required for the conversion of the initial precursor, protoaphin, into xanthoaphin. rsc.orgresearchgate.net
Glucosidase Activity : The first step is the hydrolysis of the glucosidic bond in protoaphin. This is carried out by a specific α-glucosidase found in insect extracts. rsc.orgresearchgate.net Interestingly, common α- or β-glucosidases are ineffective on protoaphins, suggesting a high degree of substrate specificity of the aphid enzyme, likely influenced by the unique structure of the protoaphin molecule. rsc.orgresearchgate.net In some aphid species, such as Dactynotus jaceae, extracts have been shown to hydrolyze protoaphin-fb to its aglucone without subsequent conversion to xanthoaphin-fb, indicating that these species may lack the second enzyme in the sequence. publish.csiro.aursc.org
Dehydratase/Cyclase Activity : The second, and more complex, step is the conversion of the this compound into xanthoaphin. This is catalyzed by an enzyme named protoaphin-aglucone dehydratase (cyclizing) or protoaphin dehydratase (EC 4.2.1.73). publish.csiro.auwikipedia.orgontosight.ai This enzyme belongs to the lyase family and facilitates a dehydration and cyclization reaction, transforming the linear-like aglucone into the polycyclic xanthoaphin structure. wikipedia.orgontosight.ai This enzyme has been isolated and purified from the woolly aphid Eriosoma lanigerum. publish.csiro.au The purified enzyme has a molecular weight of approximately 120,000 ± 2,000 and is inhibited by naphthoresorcinol. researchgate.netpublish.csiro.au The process is considered to be concerted, with no stable intermediates isolated between the aglucone and xanthoaphin. rsc.org
The cellular location of these processes in insects is the haemolymph (blood), where protoaphin is normally present. iupac.orgpublish.csiro.au Upon tissue damage, the enzymes are released or activated, initiating the rapid pigment transformation. iupac.org
Table 1: Enzymes in this compound Metabolism
| Enzyme Name | EC Number | Function | Organism/Source | Reference |
| α-Glucosidase (specific) | N/A | Hydrolyzes protoaphin to this compound and glucose. | Aphis fabae | researchgate.net, rsc.org |
| Protoaphin-aglucone dehydratase (cyclizing) | 4.2.1.73 | Catalyzes the cyclization and dehydration of this compound to form xanthoaphin. | Eriosoma lanigerum | publish.csiro.au, wikipedia.org |
Excretion and Accumulation Dynamics of this compound and its Metabolites in Organisms
The accumulation of protoaphin and its subsequent metabolites is a defining characteristic of many aphid species, where these pigments are concentrated in the haemolymph. iupac.orgpublish.csiro.au The initial precursor, protoaphin, is synthesized by the insect, likely from simpler carboxylic acid metabolites obtained from the host plant's phloem. eje.czeje.cz This golden-yellow glucoside is the primary form that accumulates in the living insect. iupac.org Its concentration is responsible for the dark body color of many aphid species, as the compound is violet-red in its anionic form at physiological pH. massey.ac.nz
Upon the death or injury of the aphid, the accumulated protoaphin is rapidly converted via the aglucone intermediate into a series of vividly colored, fat-soluble pigments like xanthoaphin (yellow) and erythroaphin (red). iupac.org This dramatic and rapid color change suggests that the components for this transformation—the substrate (protoaphin) and the enzymes (glucosidase and dehydratase)—are stored in a way that allows for quick mixing upon cellular disruption. iupac.orgrsc.org
There is limited specific information on the excretion dynamics of this compound or its direct metabolites. Insect metabolic systems, centered around the fat body and Malpighian tubules, process and excrete waste products. nih.gov It is known that insects can metabolize and excrete other plant-derived compounds, often through conjugation (e.g., with glutathione) to increase water solubility for excretion. frontiersin.orgelifesciences.org While aphins are synthesized by the aphids themselves, the principles of detoxification and excretion of complex metabolites would likely apply. Aphids also excrete honeydew, a sugar-rich substance, which can contain various metabolic byproducts, although the presence of aphin metabolites in honeydew is not well-documented. nishantarajakaruna.com
In plants, the dynamics are different. If this compound were present, it would likely be treated as a potentially toxic xenobiotic. Plants typically detoxify such compounds by glycosylation and sequestration into the vacuole, effectively removing them from active metabolic pools and preventing them from interfering with cellular processes. nih.govfrontiersin.org The detection of this compound in some plant tissues suggests it can be present, but its accumulation is likely transient and subject to the plant's detoxification and metabolic machinery. researchgate.netresearchgate.net
Advanced Analytical Methodologies for Protoaphin Aglucone Research
Development and Validation of Quantitative and Qualitative Analytical Methods
The accurate measurement of protoaphin aglucone in various matrices is fundamental to understanding its biosynthesis, degradation, and biological functions. To this end, significant effort has been dedicated to developing and validating robust analytical methods.
Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array Detection
Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector is a powerful technique for the analysis of phenolic compounds like this compound. rsc.orgmdpi.comnih.govmdpi.comresearchgate.netresearchgate.netmdpi.comsemanticscholar.orgoup.comakjournals.com UPLC systems, utilizing columns with sub-2 µm particles, offer higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. nih.govresearchgate.net The PDA detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. researchgate.net
A typical UPLC-PDA method for the analysis of this compound would involve the following steps:
Sample Preparation: Extraction of the compound from the biological matrix (e.g., aphid homogenate, plant tissue) using a suitable solvent system, often a mixture of methanol (B129727) or ethanol (B145695) with water. frontiersin.org
Chromatographic Separation: Injection of the extract onto a reverse-phase UPLC column (e.g., C18). A gradient elution program using a mobile phase consisting of an aqueous solvent (often with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) is employed to separate the this compound from other components in the extract. rsc.orgmdpi.com
Detection and Quantification: The PDA detector monitors the absorbance of the eluent at multiple wavelengths. This compound, being a colored compound, will have a characteristic UV-Vis spectrum that can be used for its identification. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated using a purified standard. rsc.orgscielo.br
Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 rsc.org |
| Limits of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1 rsc.org |
| Limits of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 rsc.org |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 3% rsc.org |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 95% and 105% rsc.org |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Minimal degradation over the tested period rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govacs.orgbenthamopen.com However, this compound, like many other phenolic compounds, is not sufficiently volatile for direct GC analysis. nih.govresearchgate.net Therefore, a derivatization step is necessary to increase its volatility and thermal stability. nih.govresearchgate.netnih.govvup.skresearchgate.netrsc.org
Derivatization: The most common derivatization technique for compounds with hydroxyl groups is silylation. nih.govresearchgate.netbenthamopen.comnih.govvup.skresearchgate.netnih.gov This involves replacing the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. researchgate.netnih.gov The reaction converts the polar, non-volatile this compound into a more volatile silylated derivative that can be analyzed by GC-MS.
GC-MS Analysis: The derivatized sample is injected into the GC, where the silylated this compound is separated from other volatile components on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for the definitive identification of the compound. nih.gov
While no specific GC-MS method for this compound has been detailed in the literature, a general approach based on the analysis of similar phenolic compounds would be as follows:
| Step | Description |
| Derivatization | The dried extract containing this compound is reacted with a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent (e.g., pyridine) at an elevated temperature (e.g., 70°C) for a specific time. acs.org |
| GC Separation | The derivatized sample is injected into a GC equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). A temperature program is used to separate the compounds based on their boiling points and interactions with the stationary phase. nih.gov |
| MS Detection | The separated compounds are detected by a mass spectrometer operating in electron ionization (EI) mode. The mass spectrum of the silylated this compound would be recorded and compared to spectral libraries or used for structural elucidation based on its fragmentation pattern. nih.gov |
Application of Advanced Sample Preparation Techniques
The quality of the analytical data is highly dependent on the effectiveness of the sample preparation method. The goal is to efficiently extract this compound from its complex matrix (e.g., aphid tissues, plant material) while minimizing degradation and removing interfering substances. numberanalytics.comresearchgate.netfrontiersin.orgnih.gov
For the extraction of aphid pigments, including this compound, a common approach involves homogenization of the insects followed by solvent extraction. frontiersin.orged.ac.ukresearchgate.net Given the polar nature of the aglucone, a mixture of a polar organic solvent and water is often employed. For instance, a chloroform-ethyl alcohol mixture has been used for the extraction of aphid pigments. frontiersin.org Another method involves extraction with a butanol-water mixture. ed.ac.uk
For plant matrices, techniques such as maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE) can be utilized. researchgate.net The choice of solvent is crucial and is typically a polar solvent like methanol or ethanol, often with the addition of a small amount of acid to improve the stability of phenolic compounds.
A key challenge in the analysis of insect-derived compounds is the small sample size and the low concentration of the target analytes. rsc.orgeje.cz Therefore, a concentration step is often required after the initial extraction. This can be achieved by techniques such as solid-phase extraction (SPE) or by simple evaporation of the solvent. For volatile derivatives intended for GC-MS analysis, headspace solid-phase microextraction (HS-SPME) is a valuable technique that can both extract and concentrate the analytes. researchgate.netacs.orgusda.gov A freeze-thaw sample preparation method prior to HS-SPME has been shown to improve the detection of volatile compounds in insects. researchgate.netacs.orgusda.gov
Integrated Omics Approaches for Systems-Level Understanding (e.g., Metabolomics, Proteomics)
To gain a more comprehensive understanding of the role of this compound in biological systems, researchers are increasingly turning to "omics" technologies. These approaches allow for the simultaneous analysis of a large number of molecules, providing a systems-level view of cellular processes. gerhardt.de
Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. acs.orgbenthamopen.comnih.govgerhardt.dechromatographyonline.com Untargeted metabolomics, often performed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), aims to profile as many metabolites as possible in a sample. This approach has been successfully used to study the chemical interactions between aphids and their host plants. oup.comnih.govfrontiersin.orgmdpi.com For example, metabolomic studies have revealed significant differences in the chemical profiles of plants before and after aphid infestation, with flavonoids and other phenolic compounds being among the differentially regulated metabolites. nih.govfrontiersin.orgmdpi.com Notably, a metabolomics study of wheat infested with aphids identified this compound as one of the metabolites present.
Proteomics: This is the large-scale study of proteins, their structures, and their functions. mdpi.comresearchgate.netnih.govnih.govasm.orgresearchgate.net Proteomics can be used to identify the enzymes involved in the biosynthesis and degradation of this compound. By comparing the proteomes of aphids or plants under different conditions (e.g., with and without the ability to produce this compound), researchers can identify proteins whose expression levels correlate with the presence of the compound. For example, a proteomics-based analysis was used to investigate pigment biosynthesis in a silkworm mutant, revealing changes in the expression of proteins involved in melanin (B1238610) pigmentation. nih.gov A similar approach could be applied to elucidate the enzymatic pathways leading to this compound. Proteomic analyses have also been used to study the effects of environmental factors on insect-pathogenic fungi, including changes in pathways related to secondary metabolite production. asm.org
Challenges and Future Directions in Analytical Characterization of this compound in Complex Matrices
Despite the advances in analytical methodologies, the characterization and quantification of this compound in complex biological matrices remain challenging.
Challenges:
Chemical Instability: this compound is a labile compound, susceptible to degradation, which can lead to inaccurate quantification. numberanalytics.com
Matrix Effects: The complex nature of biological samples can lead to matrix effects, such as ion suppression in mass spectrometry, which can interfere with the analysis. chromatographyonline.com
Lack of Commercial Standards: The limited availability of pure this compound as a reference standard hinders accurate quantification. numberanalytics.com
Low Concentrations: The compound may be present at very low concentrations in biological tissues, requiring highly sensitive analytical methods. rsc.org
Structural Complexity: The presence of isomers and structurally similar compounds can complicate the separation and identification of this compound. numberanalytics.com
Future Directions:
Development of More Stable Derivatives: For GC-MS analysis, the development of more stable derivatives of this compound would improve the robustness of the method.
Advanced High-Resolution Mass Spectrometry: The use of advanced HRMS techniques, such as Orbitrap-based mass spectrometers, can provide higher mass accuracy and resolution, facilitating the identification of this compound and its metabolites in complex mixtures.
Multi-Omics Integration: The integration of data from metabolomics, proteomics, and transcriptomics will provide a more complete picture of the biological role of this compound. mdpi.com
Improved Sample Preparation Techniques: The development of more selective and efficient sample preparation methods will be crucial for overcoming matrix effects and improving the accuracy of quantification. frontiersin.orgnih.gov
Synthesis of Labeled Standards: The synthesis of isotopically labeled this compound to be used as an internal standard would greatly improve the accuracy of quantitative analyses.
The continued development and application of these advanced analytical methodologies will be essential for unraveling the complex chemistry and biology of this compound.
Q & A
Q. How is protoaphin aglucone structurally characterized in plant extracts, and what analytical techniques are essential for its identification?
this compound is identified using high-resolution mass spectrometry (HR-ESIMS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, HR-ESIMS confirms its molecular formula (e.g., C₂₃H₂₆O₁₁), while ¹H and ¹³C NMR spectra reveal characteristic signals for its iridoid aglucone core, benzoyl group, and β-glucopyranosyl moiety . Key NMR shifts, such as δ 6.31 for the iridoid C-1 proton, indicate the presence of an 8,9-double bond, while deviations in C-3 signals (δ 7.24) suggest ionization effects in acidic iridoid derivatives . Researchers should combine 2D NMR techniques (e.g., DQF-COSY, HSQC) to resolve overlapping signals and validate assignments against reference data.
Q. What enzymatic pathways are implicated in this compound metabolism, and how are these reactions experimentally validated?
this compound is metabolized by protoaphin-aglucone dehydratase (EC 4.2.1.73), which catalyzes its conversion to xanthoaphin via dehydration and cyclization. This enzyme, classified under lyases, requires in vitro assays using purified substrates and monitoring reaction products via HPLC or LC-MS. Activity is confirmed by detecting H₂O release and structural changes in the aglucone backbone . Gene knockout studies in model organisms (e.g., aphids) or heterologous expression of candidate enzymes in bacterial systems can further validate pathway specificity.
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound’s reported antioxidant activity across different plant species?
Discrepancies in antioxidant activity (e.g., DPPH/ABTS assays) may arise from extraction protocols, solvent polarity, or plant-specific cofactors. For example, methanol extracts of Allium sativum (HG17) show higher this compound activity than hexane extracts due to improved solubility of phenolic compounds . To address contradictions:
- Standardize extraction methods (e.g., 50% methanol vs. n-butanol).
- Quantify this compound via LC-MS to correlate concentration with activity.
- Control for matrix effects (e.g., synergistic interactions with other polyphenols).
Q. What challenges exist in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Key challenges include:
- Stereochemical complexity : The iridoid core requires enantioselective synthesis, often achieved via asymmetric catalysis or chiral pool strategies.
- Glycosylation : Site-specific β-glucopyranosyl attachment demands protective group strategies to avoid undesired side reactions.
- Stability : this compound’s sensitivity to pH and temperature necessitates inert reaction conditions (e.g., anhydrous solvents, low-temperature catalysis). Recent advances in enzymatic glycosylation (using UDP-glucosyltransferases) and computational docking studies (to predict bioactive conformers) offer solutions .
Q. How can researchers design experiments to elucidate this compound’s biosynthetic gene cluster in non-model organisms?
A multi-omics approach is recommended:
- Transcriptomics : RNA-seq of high-producing tissues to identify co-expressed genes (e.g., cytochrome P450s, glycosyltransferases).
- Metabolomics : LC-MS/MS-based profiling to link intermediates with gene expression patterns.
- CRISPR/Cas9 : Targeted knockout of candidate genes in plant/insect systems to disrupt biosynthesis and observe metabolite depletion. Functional validation in heterologous hosts (e.g., Nicotiana benthamiana) confirms enzyme activity .
Methodological Recommendations
- Experimental Design : Use triplicate assays for bioactivity studies and include negative controls (e.g., heat-inactivated enzymes) to confirm reaction specificity .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to disentangle co-varying factors in antioxidant assays .
- Reproducibility : Adhere to NIH guidelines for reporting experimental conditions, including solvent purity, instrument calibration, and statistical thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
